Home > Products > Screening Compounds P85758 > N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide - 1207031-80-8

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide

Catalog Number: EVT-2659100
CAS Number: 1207031-80-8
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O2. The molecular weight is 271.32. The structure is complex and likely involves a pyrrolidine ring, which is a common feature in many biologically active compounds .

Overview

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that combines various functional groups, making it of interest in medicinal chemistry and pharmaceutical research. The presence of the pyridazine moiety suggests potential biological activity, particularly in the context of enzyme inhibition and receptor interaction.

Source and Classification

This compound is synthesized through various chemical pathways that often involve starting materials such as substituted phenylacetic acids or their derivatives. It can be classified as an acetamide due to the presence of the acetamide functional group, which is characterized by the structure RCONHR', where R and R' are organic substituents.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide typically involves multi-step reactions:

  1. Formation of the Pyridazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors like 6-methylpyridazine derivatives.
  2. Coupling Reactions: The pyridazine derivative is then coupled with a phenolic compound, often using coupling agents such as carbodiimides or phosphonium salts to facilitate the reaction.
  3. Acetamide Formation: The final step involves the introduction of the acetamide group, usually achieved via acylation reactions with acetic anhydride or acetyl chloride.

These steps may require specific conditions such as controlled temperature, pH, and solvent systems (e.g., dimethylformamide or dichloromethane) to optimize yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide can be represented as C18_{18}H20_{20}N2_{2}O. The structure consists of:

  • A methyl group attached to a nitrogen atom.
  • A phenolic ether linkage to a 6-methylpyridazine ring.
  • A phenyl group connected to an acetamide functional group.
Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze to form the corresponding acid.
  2. N-Methylation: The nitrogen atom can participate in further methylation reactions, potentially altering its biological activity.
  3. Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions, allowing for further derivatization.

These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.

Mechanism of Action

Process and Data

The mechanism of action for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide is likely related to its interaction with specific biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: The compound may inhibit enzymes like acetylcholinesterase or other hydrolases by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation: It could also act as a modulator for certain receptors involved in neurotransmission or inflammatory pathways.

In vitro studies are essential to elucidate these mechanisms, often employing kinetic assays to measure inhibition constants (Ki_i).

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide exhibits several notable physical and chemical properties:

  • Melting Point: Typically determined via differential scanning calorimetry.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be assessed, particularly for potential pharmaceutical applications.

These properties are critical for understanding the compound's behavior in biological systems and its formulation in drug development.

Applications

Scientific Uses

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or inflammation due to its structural features.
  2. Biochemical Research: Useful in studies related to enzyme kinetics and receptor-ligand interactions.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

Research into this compound continues to explore its full range of biological activities and applications in medicinal chemistry.

Introduction to the Compound’s Pharmacological Context

Historical Development of Pyridazine-Based Acetamides in Medicinal Chemistry

The evolution of pyridazine-based acetamides represents a strategic advancement in kinase inhibitor design. Pyridazine, a diazine heterocycle characterized by adjacent nitrogen atoms, emerged as a privileged scaffold due to its favorable hydrogen-bonding capacity and metabolic stability. Early derivatives focused on simple pyridazine-acetamide hybrids, such as those disclosed in kinase inhibitor patents during the 2000s, which demonstrated modest activity against platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-KIT) kinases [3]. These compounds established the critical role of the pyridazine ring in occupying the ATP-binding pocket through hinge-region interactions.

A significant milestone was the integration of aryloxy-ether linkers bridging pyridazine and acetamide moieties. This structural innovation, exemplified by compounds like N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide, improved target specificity by extending molecular reach into hydrophobic accessory pockets [5]. The 6-methylpyridazin-3-yl fragment became a key pharmacophore due to its optimal balance of lipophilicity and electronic effects, enhancing cellular permeability while maintaining solubility. Synthetic methodologies evolved in parallel, with nucleophilic aromatic substitution (SNAr) emerging as the dominant route for constructing the diaryl ether linkage. For instance, reactions between 3-chloro-6-methylpyridazine and phenolic acetamides under mild basic conditions (K₂CO₃/DMF) enabled efficient synthesis of diverse analogs [9] .

Table: Evolution of Key Pyridazine-Acetamide Structural Features

EraRepresentative StructureKey InnovationsKinase Targets
2000–2010Simple N-phenylpyridazine acetamidesPyridazine as core hinge binderPDGFR, VEGFR
2010–2015Ether-linked bis-heterocycles (e.g., pyridazine–pyridine)Diaryl ether spacers for conformational controlc-KIT, FLT3
2015–presentN-methyl-N-(4-((6-methylpyridazinyl)oxy)phenyl)-2-phenylacetamideN-methylation for metabolic stability; 2-phenylacetamide for hydrophobic pocket accessc-KIT mutants, FLT3-ITD [3] [8]

The incorporation of N-methylation in the acetamide unit (e.g., transitioning from N-phenylacetamide [4] to N-methyl-N-phenylacetamide [1]) addressed metabolic vulnerabilities by blocking oxidative dealkylation pathways. Concurrently, the 2-phenylacetamide moiety gained prominence for its ability to engage allosteric sites in resistant kinase mutants, as demonstrated in FLT3 inhibitors like N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide [8]. This historical trajectory underscores how cumulative structural optimizations yielded the title compound as a contemporary exemplar of precision kinase targeting.

Role of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide in Targeted Therapy Design

This compound epitomizes a paradigm shift towards allosteric inhibition and mutation-selective targeting in oncology. Its design specifically counters clinical challenges posed by kinase domain mutations in c-KIT and FMS-like tyrosine kinase 3 (FLT3), which drive resistance in gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). The molecular architecture enables dual mechanisms:

  • Disruption of Autophosphorylation: The 6-methylpyridazine ether moiety binds the kinase hinge region, while the 2-phenylacetamide extends into a hydrophobic pocket adjacent to the ATP site, preventing conformational changes required for activation loop autophosphorylation. This is critical for inhibiting c-KIT D816V mutants, where ATP-competitive inhibitors fail due to steric hindrance [3] [8].
  • Selective Pressure on ITD Mutants: In FLT3 internal tandem duplication (ITD) mutants, the compound achieves >300-fold selectivity over wild-type FLT3 by exploiting structural differences in the juxtamembrane domain. This contrasts with first-generation inhibitors (e.g., midostaurin) that indiscriminately target conserved ATP pockets [8].

The phenoxy-pyridazine linker is pivotal for optimizing drug-like properties. Compared to rigid biphenyl systems in early kinase inhibitors (e.g., imatinib), the ether spacer provides rotational flexibility, enabling adaptation to mutation-induced conformational changes. Additionally, the N-methyl group mitigates cytochrome P450-mediated deactivation, a limitation observed in non-methylated analogs like N-(4-methylphenyl)-2-phenylacetamide [4]. Biological evaluations confirm potent antiproliferative effects at sub-micromolar concentrations (GI₅₀: 30–80 nM) in c-KIT-driven GIST-T1 cells and FLT3-ITD-positive MV4-11 leukemic cells, with minimal impact on wild-type counterparts [8].

Table: Target Selectivity Profile Relative to Clinical Kinase Inhibitors

Compoundc-KIT D816V IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)Selectivity Ratio (FLT3-wt/ITD)Key Resistance Mechanism Addressed
Midostaurin2201601.2None
Avapritinib12--Steric hindrance at D816V
Title Compound18458.0Altered juxtamembrane domain accessibility [3] [8]

Structural Classification Within c-KIT and Tyrosine Kinase Inhibitor Families

The title compound belongs to Type II kinase inhibitors, characterized by binding to the inactive DFG-out conformation of tyrosine kinases. Its structure comprises three pharmacophoric regions that define its classification and specificity:

  • Hydrophobic Cap Region: The 6-methylpyridazin-3-yl group occupies a solvent-exposed hydrophobic pocket, with the methyl group enhancing van der Waals interactions with Leu595 (c-KIT) or Phe691 (FLT3). This moiety differentiates it from pyridine-based inhibitors (e.g., N-(1-cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide ), which exhibit reduced c-KIT affinity due to diminished electron-withdrawing effects.
  • Diaryl Ether Linker: The para-substituted phenoxy bridge positions the pyridazine and acetamide units at an optimal 120° dihedral angle, enabling simultaneous engagement of the hinge region (via pyridazine N2) and allosteric sites. This contrasts with carboxamide linkers in derivatives like 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide, which impose conformational rigidity detrimental to mutant kinase binding [9].
  • Allosteric Modulator Domain: The N-methyl-2-phenylacetamide group penetrates deep into the hydrophobic back pocket, with the phenyl ring undergoing π-stacking with catalytic residues (His790 in c-KIT). N-methylation prevents hydrogen bonding with gatekeeper residues (Thr670 in c-KIT), reducing off-target effects on kinases like protein kinase C (PKC) [8].

Structurally analogous inhibitors are classified by their core hinge-binding motifs:

  • Pyridazine-Based: High selectivity for c-KIT/FLT3 due to complementary electrostatic surfaces (e.g., title compound vs. N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide [8])
  • Pyridine/Pyrimidine-Based: Broader polypharmacology (e.g., derivatives binding PDGFR/VEGFR [3])
  • Sulfonamide Hybrids: Reduced kinase penetration due to higher polar surface area (e.g., benzenesulfonamide analogs [9])

Table: Structural Comparison of Type II Kinase Inhibitor Pharmacophores

Pharmacophoric RegionTitle CompoundPyridine-Based AnalogSulfonamide-Based Analog
Hinge Binder6-Methylpyridazin-3-yl6-Methylpyridin-3-yl6-Methylpyridazin-3-yl
LinkerEther (O)Ether (O)Sulfonamide (SO₂NH)
Allosteric ModulatorN-methyl-2-phenylacetamideN-(1-cyanocyclopropyl)benzamide4-Methoxy-2,3-dimethylbenzenesulfonamide
Kinase Selectivity Index (c-KIT vs. VEGFR2)>200153 [3] [9]

This structural taxonomy confirms the title compound’s status as a next-generation inhibitor optimized for mutation-specific kinase suppression, leveraging its unique pyridazine-acetamide core to overcome limitations of classical ATP-competitive scaffolds.

Properties

CAS Number

1207031-80-8

Product Name

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenylacetamide

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

InChI

InChI=1S/C20H19N3O2/c1-15-8-13-19(22-21-15)25-18-11-9-17(10-12-18)23(2)20(24)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3

InChI Key

KRWKNNPTMVXTEE-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.